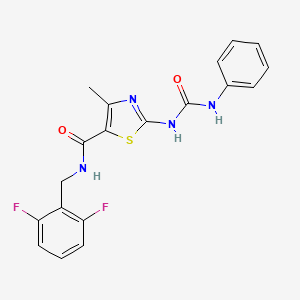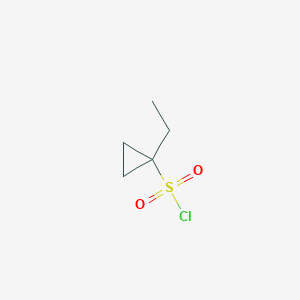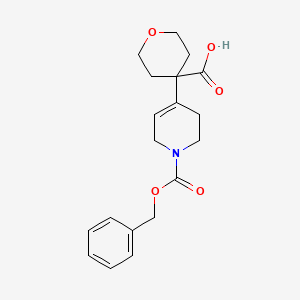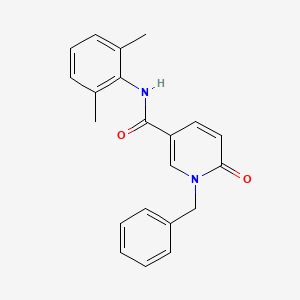![molecular formula C8H16N2O2S B2778044 octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione CAS No. 2287343-70-6](/img/structure/B2778044.png)
octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione is a complex organic compound with a unique structure It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A similar compound with a bicyclic structure, commonly used as a strong base in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another related compound with similar structural features and applications in organic chemistry.
Uniqueness
octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione is unique due to its specific ring structure and the presence of sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3,6,7,8,9,10,10a-octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)7-5-9-8-4-2-1-3-6-10(8)13/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFYPNGHFDYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCS(=O)(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2777964.png)

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2777976.png)
![1-(3-Chlorophenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2777978.png)
![(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2777979.png)
![4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride](/img/structure/B2777981.png)
![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2777982.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2777983.png)

